5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-methyl-7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-2-8-3-4(6(12)9-2)10-11-5(3)7(13)14/h1H3,(H,10,11)(H,13,14)(H,8,9,12) |
InChI Key |
JFIQFDAEGGCUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
The compound 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a member of the pyrazolopyrimidine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore the applications of this compound, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Antimicrobial Properties
Research indicates that 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial DNA synthesis or metabolic pathways.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical studies. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate its mechanisms of action and efficacy in various cancer models.
Lead Compound for Drug Design
Due to its diverse biological activities, 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid serves as a lead compound for the development of novel therapeutics. Medicinal chemists are exploring derivatives of this structure to enhance potency and selectivity against specific targets.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.
- Anti-inflammatory Research : In vitro experiments showed that the compound reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.
- Cancer Research : In a recent study, analogs of 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine were tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation.
Mechanism of Action
The mechanism of action of 5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition occurs through binding to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Pyrido[2,3-d]pyrimidin-4-one: Exhibits antibacterial and CDK inhibitory activities.
Uniqueness
5-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a valuable compound in the development of targeted cancer therapies .
Biological Activity
5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of scientific literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₈H₇N₃O₃
- Molecular Weight : 179.16 g/mol
- CAS Number : 1087060
The structure features a pyrazolo-pyrimidine core, which is known for various biological activities, including kinase inhibition and anti-cancer properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit potent anticancer activity. For instance, compounds similar to 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to the suppression of tumor growth in various cancer types, including breast and lung cancers .
The mechanism underlying the anticancer activity involves the selective inhibition of CDK enzymes. This inhibition disrupts the phosphorylation processes necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have demonstrated that certain pyrazolo[4,3-d]pyrimidine derivatives effectively induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The biological activity of 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be influenced by various substituents on its structure. Research has shown that modifications at specific positions can enhance potency and selectivity towards target kinases. For instance:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3 | Methyl or Ethyl group | Increased binding affinity |
| 5 | Halogen substitution | Enhanced selectivity for CDKs |
These findings suggest that careful optimization of substituents can lead to more effective therapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported IC₅₀ values in the low micromolar range for breast cancer cells, indicating potent anti-proliferative effects .
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. In a mouse model of lung cancer, administration of pyrazolo[4,3-d]pyrimidine derivatives resulted in a notable reduction in tumor size compared to control groups. These studies support the potential for clinical applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
